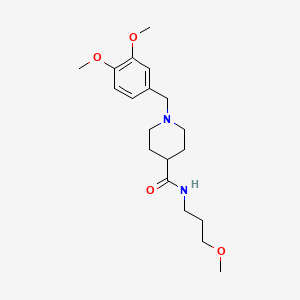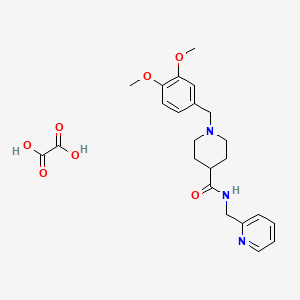
1-isobutyl-N-(3-methoxypropyl)-4-piperidinecarboxamide oxalate
Übersicht
Beschreibung
1-isobutyl-N-(3-methoxypropyl)-4-piperidinecarboxamide oxalate, also known as IBMPD, is a synthetic compound that has been widely used in scientific research. This compound has gained significant attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-isobutyl-N-(3-methoxypropyl)-4-piperidinecarboxamide oxalate is not fully understood. However, it has been suggested that this compound modulates the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. These neurotransmitters are involved in the regulation of mood, pain sensation, and anxiety levels.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has also been shown to reduce the levels of certain inflammatory cytokines, which are involved in the development of pain and anxiety. Moreover, this compound has been reported to increase the levels of certain antioxidants, which can protect the brain from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-isobutyl-N-(3-methoxypropyl)-4-piperidinecarboxamide oxalate has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. Moreover, this compound has been shown to have a low toxicity profile, which makes it safe for use in lab experiments. However, this compound has some limitations as well. It has a short half-life, which means its effects are not long-lasting. Moreover, this compound has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-isobutyl-N-(3-methoxypropyl)-4-piperidinecarboxamide oxalate research. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of pain, anxiety, and depression. Another potential direction is to study the effects of this compound on the immune system, as it has been shown to modulate the levels of certain inflammatory cytokines. Moreover, future research could focus on developing new formulations of this compound that have improved solubility and longer half-life.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. It has been shown to exhibit antinociceptive, anxiolytic, and antidepressant properties. This compound modulates the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It has several advantages for lab experiments, such as easy synthesis and low toxicity. However, this compound has some limitations as well, such as poor solubility and short half-life. Future research could focus on investigating the potential therapeutic applications of this compound and developing new formulations with improved properties.
Wissenschaftliche Forschungsanwendungen
1-isobutyl-N-(3-methoxypropyl)-4-piperidinecarboxamide oxalate has been extensively used in scientific research due to its potential therapeutic applications. It has been reported to exhibit antinociceptive properties, which means it can reduce pain sensation. This compound has also been shown to have anxiolytic effects, which means it can reduce anxiety levels. Moreover, this compound has been reported to have antidepressant properties, which means it can alleviate symptoms of depression.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2.C2H2O4/c1-12(2)11-16-8-5-13(6-9-16)14(17)15-7-4-10-18-3;3-1(4)2(5)6/h12-13H,4-11H2,1-3H3,(H,15,17);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNLNHUGFNTYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)NCCCOC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(benzyloxy)benzyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3949667.png)
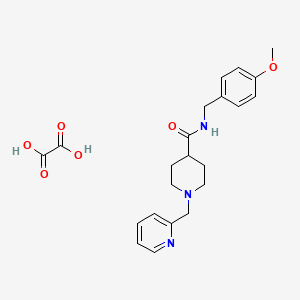
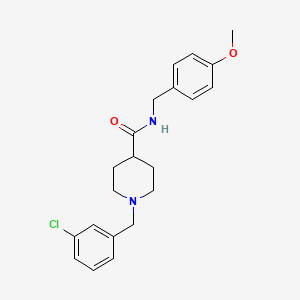
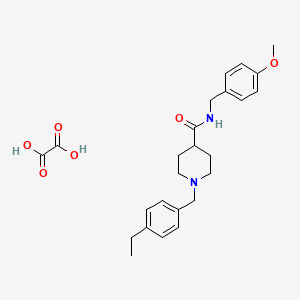


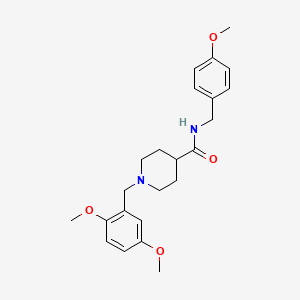

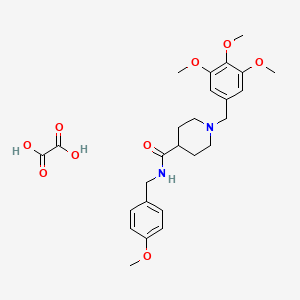
![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949724.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949726.png)
